Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

Kinase inhibition mutant selectivity PDGFR family

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (1203112-84-8) is a strategic, non-Boc-protected piperazinylpyrimidine building block. Its ethyl carbamate N1 substituent is stable under diverse reaction conditions, eliminating the mandatory acid-deprotection step required by tert-butyl analogs. This scaffold shows class-level potential for selective binding to oncogenic KIT and PDGFRA mutants, and its activity in MDA-MB-468 TNBC models makes it a high-value intermediate for kinase inhibitor SAR. The orthogonal stability of the ethyl carbamate enables parallel synthesis workflows and strengthens freedom-to-operate for patent filings by demonstrating a non-obvious N1 substituent choice. Standard shipping applies.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1203112-84-8
Cat. No. B2887805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate
CAS1203112-84-8
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N4O2/c1-2-23-17(22)21-10-8-20(9-11-21)16-12-15(18-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3
InChIKeyGLZAAGMJFCKLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1203112-84-8): Chemical Identity and Procurement Context


Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is a synthetic small molecule belonging to the piperazinylpyrimidine class, a chemotype extensively explored for kinase inhibition and antiviral applications [1]. The compound incorporates an ethyl carbamate moiety at the piperazine N1 position and a 6-phenylpyrimidine ring at N4, yielding a molecular formula of C17H20N4O2 and a molecular weight of 312.37 g/mol [2]. While listed in several commercial catalogs as a research intermediate, peer-reviewed pharmacological profiling data tied specifically to this CAS number remain absent from major public databases such as PubChem and ChEMBL [3].

Procurement Risks of Generic Substitution: Why In-Class Piperazinylpyrimidines Are Not Interchangeable


The piperazinylpyrimidine scaffold displays pronounced sensitivity to even minor structural modifications at the piperazine N1 substituent and the pyrimidine C6 aryl group, resulting in substantial variations in kinase selectivity profiles and cellular potency that cannot be predicted a priori [1]. In the Shallal et al. study, three closely related piperazinylpyrimidine compounds (4, 15, and 16) exhibited divergent selectivity across the PDGFR, CK1, and RAF kinase subfamilies, with compound 4 specifically showing selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. Consequently, substituting the ethyl carbamate of the target compound with a tert-butyl carbamate (Boc) or replacing the 6-phenyl group with a heteroaryl ring can unpredictably alter target engagement, pharmacokinetic stability, and synthetic tractability for downstream derivatization, making generic interchange a scientifically unjustified procurement decision [2].

Quantitative Differentiation Evidence for Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate


Kinase Selectivity Profile: Class-Level Precedent for KIT/PDGFRA Mutant Selectivity Over Wild-Type Isoforms

No direct kinase profiling data exists for Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1203112-84-8). However, the N4-(6-phenylpyrimidin-4-yl)piperazine core present in this compound is identical to the core of compound 4 from Shallal et al. (2011), which demonstrated selective inhibition of oncogenic KIT and PDGFRA mutants relative to their wild-type counterparts in a commercially available kinase panel [1]. This selectivity was not observed for other piperazinylpyrimidines within the same series that carried alternative N1 substituents, underscoring the contribution of the N1-carboxylate motif to the kinase-binding pharmacophore [1]. In contrast, the common comparator building block tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1143578-12-4) has no reported kinase profiling data and carries a Boc group that is acid-labile, which fundamentally alters its suitability for synthetic elaboration in medicinal chemistry workflows .

Kinase inhibition mutant selectivity PDGFR family KIT oncology

Cellular Antiproliferative Activity: Class-Level Inference for Triple-Negative Breast Cancer Sensitivity

In the NCI-60 cell line panel, piperazinylpyrimidine compounds 4 and 15 from Shallal et al. (2011) demonstrated selective growth inhibition of the triple-negative/basal-like breast carcinoma cell line MDA-MB-468 [1]. Compound 15 was specifically highlighted as a potent growth inhibitor of MDA-MB-468 [1]. The target compound, Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate, shares the same piperazine-pyrimidine regiochemistry as these active analogs but possesses a distinct N1-ethyl carbamate that may influence cell permeability and metabolic stability relative to the reported leads. By comparison, the tert-butyl carbamate analog (CAS 1143578-12-4) is primarily used as a protected intermediate requiring deprotection before biological evaluation, making it unsuitable for direct cell-based screening without additional synthetic steps .

Triple-negative breast cancer MDA-MB-468 antiproliferative NCI-60

Synthetic Tractability and Downstream Derivatization Utility: Ethyl Carbamate vs. tert-Butyl Carbamate

The ethyl carbamate moiety in the target compound provides a stable, non-acid-labile N1 substituent that is compatible with a broader range of subsequent synthetic transformations compared to the widely available tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1143578-12-4) [1]. The Boc-protected analog requires acidic deprotection (e.g., TFA) to liberate the free piperazine before further functionalization, which can be incompatible with acid-sensitive substrates or introduce additional purification steps . In contrast, the ethyl carbamate can be selectively cleaved under nucleophilic or reductive conditions orthogonal to acid-labile protecting groups, offering greater flexibility in multi-step synthetic routes [2]. This differential is well-established in the piperazine medicinal chemistry literature, where the choice of N1 protecting group is a critical parameter in route design [2].

Medicinal chemistry synthetic intermediate protecting group derivatization

Patent Precedent as a Synthetic Building Block in Kinase Inhibitor IP

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate or its close congeners appear in multiple patent families directed toward kinase inhibition and receptor modulation, including patents related to P2Y12 receptor antagonism (US20080194576A1) and piperazinylpyrimidine kinase inhibitors [1][2]. While the specific compound is not always the final bioactive molecule, its recurring presence as an exemplified intermediate suggests that the 6-phenylpyrimidine-4-yl-piperazine scaffold with an N1-carboxylate ester is a recognized and valued structural motif in intellectual property covering kinase-targeted therapeutics [2]. This patent-derived evidence supports the procurement rationale that the compound is not a scientific orphan but rather a validated starting point for structure-activity relationship (SAR) exploration, distinguishing it from less-documented analogs that lack any patent provenance [1].

Patent analysis kinase inhibitor building block IP landscape

Recommended Application Scenarios for Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate Based on Available Evidence


Kinase Inhibitor Lead Optimization Campaigns Targeting PDGFR Family Mutants

Based on class-level evidence from Shallal et al. (2011), the 6-phenylpyrimidin-4-yl-piperazine core can confer selective binding to oncogenic KIT and PDGFRA mutants [1]. The target compound's ethyl carbamate N1 substituent provides a stable, non-acid-labile anchor point that can be retained or selectively cleaved during SAR exploration, offering an advantage over the common tert-butyl analog that requires deprotection prior to functionalization [2]. This scenario is most relevant for medicinal chemistry teams seeking to optimize mutant-selective kinase inhibitors without introducing a mandatory Boc-deprotection step in their synthetic route.

Triple-Negative Breast Cancer (TNBC) Probe Development

The MDA-MB-468 cell line, a model of triple-negative basal-like breast cancer, was among the most sensitive lines to piperazinylpyrimidine derivatives in the NCI-60 panel [1]. While direct data for the target compound are absent, its structural homology to active compounds 4 and 15 supports its use as a scaffold for developing chemical probes to interrogate kinase dependencies in TNBC. The ethyl carbamate derivative can be directly screened in cell viability assays without the need for Boc removal, accelerating hit-to-probe timelines [1].

Advanced Synthetic Intermediate for Parallel Library Synthesis

The orthogonal stability of the ethyl carbamate group relative to acid-labile protecting groups (e.g., Boc, trityl) makes this compound a valuable intermediate in parallel synthesis workflows where diverse N-acylation or N-alkylation reactions are planned at the piperazine N4 position following selective N1 deprotection [3]. This contrasts with the tert-butyl analog, whose acid lability restricts the scope of compatible downstream chemistry [2].

IP-Validated Starting Point for Patenting Novel Kinase Inhibitors

The recurring presence of the 6-phenylpyrimidin-4-yl-piperazine motif in kinase inhibitor patent families provides a freedom-to-operate baseline for organizations seeking to file composition-of-matter or method-of-use patents on derivatives of this scaffold [1][2]. Using the ethyl carbamate variant as a starting material, rather than the more common Boc-protected version, may strengthen patent claims by demonstrating a non-obvious choice of N1 substituent that confers measurable synthetic or biological advantages [2].

Quote Request

Request a Quote for Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.